2-Chloro-4,5-dihydro-1H-imidazole hydrochloride
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Overview
Description
2-Chloro-4,5-dihydro-1H-imidazole hydrochloride is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the imidazole family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dihydro-1H-imidazole hydrochloride typically involves the chlorination of 4,5-dihydro-1H-imidazole. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as nickel or copper can also enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of 4,5-dihydro-1H-imidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Chloro-4,5-dihydro-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4,5-dihydro-1H-imidazole: Known for its vasodilatory properties and used in the treatment of hypertension.
2-Phenyl-4,5-dihydro-1H-imidazole: Studied for its potential as an antimicrobial agent.
Uniqueness
2-Chloro-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C3H6Cl2N2 |
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Molecular Weight |
141.00 g/mol |
IUPAC Name |
2-chloro-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C3H5ClN2.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H,5,6);1H |
InChI Key |
VRHFDEUVCIAOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)Cl.Cl |
Origin of Product |
United States |
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